
Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate is an organophosphorus compound that features a pyridine ring substituted with phenyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate typically involves the reaction of 3,5-dimethyl-2-phenylpyridine with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phosphite group replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (2-phenylpyridin-1(2H)-yl)phosphonate: Lacks the dimethyl groups on the pyridine ring.
Diethyl (3,5-dimethylpyridin-1(2H)-yl)phosphonate: Lacks the phenyl group on the pyridine ring.
Diethyl (2-phenyl-3,5-dimethylpyridin-1(2H)-yl)phosphonate: Similar structure but different substitution pattern.
Uniqueness
Diethyl (3,5-dimethyl-2-phenylpyridin-1(2H)-yl)phosphonate is unique due to the specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both phenyl and dimethyl groups can enhance its stability and binding affinity in various applications.
Propriétés
Numéro CAS |
53267-99-5 |
|---|---|
Formule moléculaire |
C17H24NO3P |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-3,5-dimethyl-2-phenyl-2H-pyridine |
InChI |
InChI=1S/C17H24NO3P/c1-5-20-22(19,21-6-2)18-13-14(3)12-15(4)17(18)16-10-8-7-9-11-16/h7-13,17H,5-6H2,1-4H3 |
Clé InChI |
XRLWJWPRKIAIKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(N1C=C(C=C(C1C2=CC=CC=C2)C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
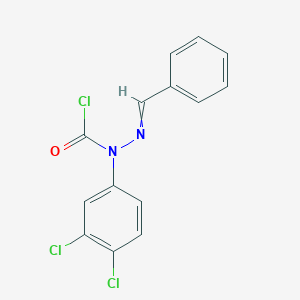

![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
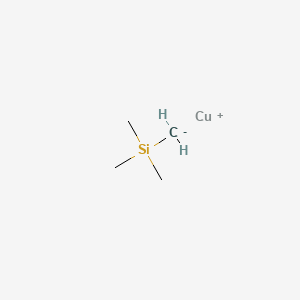
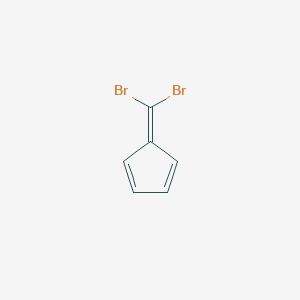
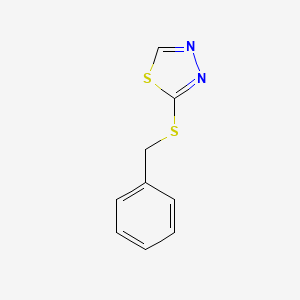


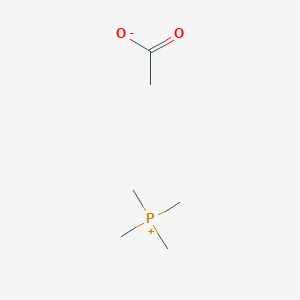

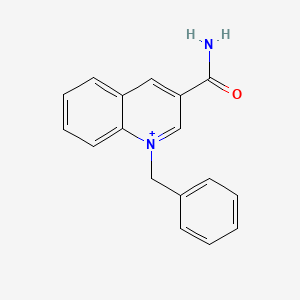
![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)
![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)
